molecular formula C18H25NO2 B6073468 ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate

ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate

Cat. No. B6073468
M. Wt: 287.4 g/mol
InChI Key: KRKADJQTSGWDFN-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate, commonly known as PMPP, is a synthetic compound that belongs to the family of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents. PMPP has been studied for its potential applications in the field of medicinal chemistry due to its various biological activities.

Mechanism of Action

The exact mechanism of action of PMPP is not fully understood. However, it is believed to exert its biological effects by modulating various neurotransmitter systems in the brain. PMPP has been shown to enhance the activity of the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. PMPP has also been shown to inhibit the activity of the glutamatergic system, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
PMPP has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which results in a decrease in neuronal excitability. PMPP has also been shown to decrease the levels of the neurotransmitter glutamate in the brain, which results in a decrease in pain sensation.

Advantages and Limitations for Lab Experiments

PMPP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its biological activities, making it a useful tool for researchers. However, PMPP also has some limitations. It can be toxic at high doses, and its exact mechanism of action is not fully understood.

Future Directions

There are several future directions for research on PMPP. One area of research is the development of novel drug delivery systems using PMPP. Another area of research is the development of new analogs of PMPP with improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of PMPP and its potential applications in the treatment of various neurological disorders.

Synthesis Methods

PMPP can be synthesized using a multi-step process. The first step involves the condensation of ethyl 3-oxobutanoate with piperidine in the presence of sodium ethoxide to form ethyl 1-methyl-3-piperidinecarboxylate. The second step involves the reaction of ethyl 1-methyl-3-piperidinecarboxylate with benzaldehyde in the presence of sodium ethoxide to form ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate.

Scientific Research Applications

PMPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities such as anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. PMPP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

ethyl 1-methyl-3-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-3-21-17(20)18(13-8-14-19(2)15-18)12-7-11-16-9-5-4-6-10-16/h4-7,9-11H,3,8,12-15H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKADJQTSGWDFN-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1(CCCN(C1)C)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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